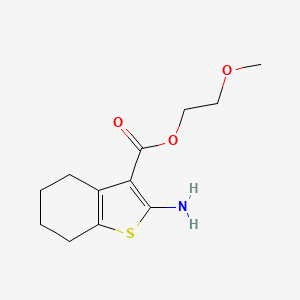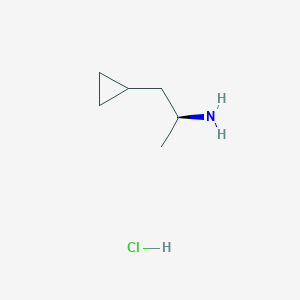
(2S)-1-Cyclopropylpropan-2-amine;hydrochloride
カタログ番号 B2970233
CAS番号:
2171163-74-7
分子量: 135.64
InChIキー: VNYSQDOEZLQMFC-JEDNCBNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Cyclopropylpropan-2-amine;hydrochloride, also known as Cyclopropylamphetamine, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a potent stimulant that affects the central nervous system and has been used in scientific research to study the mechanisms of action of amphetamines.
科学的研究の応用
Synthesis of Nitrocyclopropane
- Nitrocyclopropane, a valuable compound in synthetic chemistry, can be prepared by reacting 3-chloro-1-nitropropane with an amine that has a polar center. This reaction, when performed in the presence of a polar, aprotic solvent, yields high-quality nitrocyclopropane. This synthesis is significant for its application in producing various organic compounds (Faugeras, Luong, & Papadopoulo, 1999).
Creation of C-cyclopropylalkylamines
- Hydrozirconation of alkynes with zirconocene hydrochloride, followed by transmetalation to dimethylzinc, enables the synthesis of C-cyclopropylalkylamines. This method is valuable for constructing allylic amine building blocks in organic synthesis. The reaction is noteworthy for its high yield and excellent diastereoselectivity, making it a useful approach in medicinal chemistry (Wipf, Kendall, & Stephenson, 2003).
Biocatalytic Routes for Anti-thrombotic Agent Synthesis
- Biocatalytic methods have been explored for synthesizing the cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor. These methods employ ketoreductase, amidase, or lipase biocatalysts, achieving high enantiomeric excess. This approach is significant in the pharmaceutical industry for the efficient production of key medicinal ingredients (Hugentobler et al., 2016).
Enantioselective Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors
- The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors. This methodology is crucial for the development of antidepressant drugs, preserving enantiomeric purity from cyclopropane to the final product (Lifchits & Charette, 2008).
特性
IUPAC Name |
(2S)-1-cyclopropylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSQDOEZLQMFC-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

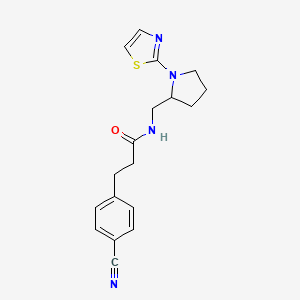
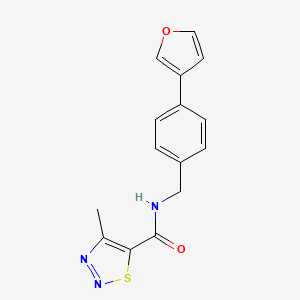
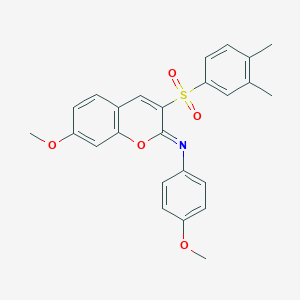
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)
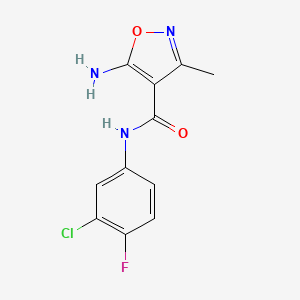
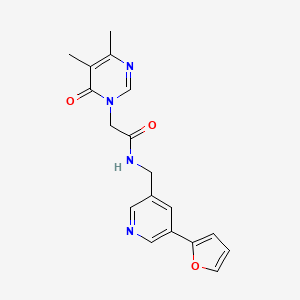
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)
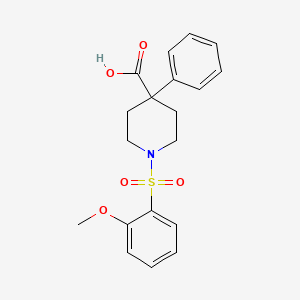
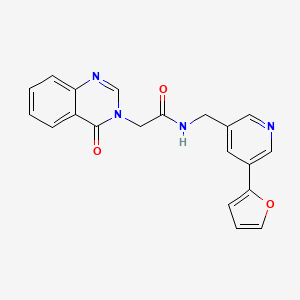


![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)
